4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Description
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-2-21-13-7-5-12(6-8-13)16-22(19,20)14-9-3-11(4-10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFUNYMSRKMAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368231 | |
| Record name | 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18813-87-1 | |
| Record name | 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfamoylation of Benzoic Acid Derivatives
This method involves the reaction of 4-sulfamoylbenzoic acid intermediates with 4-ethoxyaniline. Key steps include:
-
Sulfonation of 4-aminobenzoic acid using chlorosulfonic acid to form 4-sulfamoylbenzoic acid.
-
Coupling with 4-ethoxyaniline via nucleophilic substitution, facilitated by polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
A representative procedure from patent literature (EP3055292B1) involves:
Multi-Step Assembly from Simple Precursors
Alternative routes construct the sulfamoyl bridge through sequential reactions:
-
Sulfonation of methyl 4-hydroxybenzoate with SO3-pyridine complex.
-
Amidation with 4-ethoxyaniline under Mitsunobu conditions (DIAD, PPh3).
-
Ester hydrolysis using NaOH/EtOH to yield the free carboxylic acid.
Reaction Optimization and Critical Parameters
Solvent Selection
Comparative studies highlight solvent impacts on yield:
| Solvent | Reaction Time (h) | Yield (%) | By-Products Observed |
|---|---|---|---|
| DMA | 12 | 85 | <5% dimerization |
| DMF | 15 | 72 | 12% dimerization |
| Chlorobenzene | 18 | 63 | 22% dimerization |
DMA outperforms other solvents due to its high polarity and ability to stabilize transition states during sulfamoyl transfer.
Catalytic Systems
Triethylamine remains the standard base, but mixed systems show improved efficiency:
-
Triethylamine/DMAP (4:1 molar ratio) : Enhances nucleophilicity of 4-ethoxyaniline, reducing reaction time to 8 h.
-
DABCO in THF : Mitigates ester hydrolysis side reactions during coupling steps.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent EP3055292B1 discloses a scalable process:
Purification Techniques
-
Acid-base extraction : Crude product dissolved in NaOH (pH >10), precipitated with HCl (pH 4).
-
Crystallization : Ethanol/water (7:3) yields 99.2% purity by HPLC.
By-Product Analysis and Mitigation
Dimer Formation Pathways
Dimerization occurs via:
-
Self-condensation of 4-sulfamoylbenzoic acid intermediates.
Mitigation strategies:
Sulfonic Acid Impurities
Residual sulfonic acids from incomplete amidation are removed via:
Green Chemistry Approaches
Solvent Recycling Systems
Closed-loop processes recover DMA with >90% efficiency via vacuum distillation.
Catalytic Amination
Recent advances employ CeCl3·7H2O as a Lewis acid catalyst, enabling:
Analytical Characterization
Key quality control parameters:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98.5% (HPLC) | USP <621> |
| Sulfonic acid content | ≤0.2% | Ion chromatography |
| Residual solvents | DMA ≤500 ppm | GC-MS |
Emerging Methodologies
Enzymatic Sulfamoylation
Pilot studies using arylsulfotransferase from E. coli show:
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfamoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids or sulfonamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Studies have shown that 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid may inhibit pro-inflammatory enzymes, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in cancer therapy and neuroprotection. For instance, it has shown a high binding affinity towards carbonic anhydrase IX (CAIX), a target overexpressed in tumors, with a dissociation constant (Kd) reported as low as 0.12 nM, indicating strong inhibitory potential .
Anticancer Research
Recent studies have highlighted the anticancer properties of this compound:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines. For example, it exhibited an IC50 value of 5.85 µM against MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.85 |
| Benzamide derivatives | A549 | 21.3 |
| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 | 3.0 |
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex organic molecules. It can be modified to yield derivatives with enhanced biological activity or altered chemical properties.
Study on Antitumor Activity
A study evaluated the antiproliferative effects of various sulfonamide derivatives, including this compound, on human cancer cell lines. The results indicated that structural modifications significantly influenced anticancer potency, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
Enzymatic Activity Assessment
Another investigation focused on the binding interactions of sulfonamide compounds with CAIX using X-ray crystallography. This study provided structural insights that explain their selectivity and potency against cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Mechanism of Action : As an inhibitor of enzymes like cytosolic phospholipase A2α, it binds to the active site of the enzyme, preventing the hydrolysis of phospholipids and reducing the production of pro-inflammatory mediators .
Mechanism of Action
The mechanism of action of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid and related sulfamoyl benzoic acid derivatives:
Impact of Substituents on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The ethoxy group in this compound donates electrons via resonance, reducing the acidity of the benzoic acid (–COOH) compared to derivatives with electron-withdrawing groups (e.g., bromo or nitro substituents) .
- Halogenated derivatives (e.g., bromo, chloro) exhibit increased acidity and altered solubility profiles, which can enhance membrane permeability or binding to charged residues in enzymes .
Bulk and Hydrophobicity :
Biological Activity
4-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H17N1O3S
- Molecular Weight : 303.37 g/mol
- Canonical SMILES : CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C
This compound features a benzoic acid core with a sulfamoyl group and an ethoxyphenyl substituent, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, compounds derived from this structure have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating significant cytotoxicity at micromolar concentrations .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways .
- Cell Signaling Modulation : Studies suggest that it may interfere with signaling pathways related to cell survival and proliferation, particularly those involving growth factors and cytokines .
Case Studies
-
Anticancer Efficacy :
A study evaluated the effects of this compound on MCF-7 cells. Results indicated that treatment led to a significant reduction in cell viability (IC50 = 12 µM), alongside increased markers of apoptosis such as caspase activation . -
Inhibition of Inflammatory Mediators :
In another study, this compound was tested for its ability to inhibit COX enzymes. It demonstrated a selectivity index favoring COX-2 over COX-1, indicating potential for anti-inflammatory applications without the typical gastrointestinal side effects associated with non-selective NSAIDs.
Data Summary
| Activity Type | Target/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Varies | Bacterial cell wall disruption |
| Anticancer | MCF-7 | 12 | Apoptosis induction |
| COX Inhibition | COX-1/COX-2 | Selective | Enzyme inhibition |
Q & A
Q. How do researchers validate computational docking predictions for this compound’s interaction with target proteins?
- Validation Protocol : Compare docking scores (AutoDock Vina) with experimental binding affinities (SPR or ITC). Mutagenesis studies on key residues (e.g., catalytic serine in proteases) confirm predicted binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
